(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid is systematically named according to IUPAC guidelines as (2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid . The nomenclature prioritizes the propanoic acid backbone as the parent chain, with substituents ordered by seniority:
- 3-chloro-4-methylsulfonylphenyl group : A benzene ring substituted with chlorine (position 3) and methanesulfonyl (position 4).
- 2-oxocyclopentyl group : A cyclopentane ring with a ketone at position 2.
- Stereochemical descriptor (R) : Indicates the absolute configuration at the chiral center (C2 of the propanoic acid).
The molecular formula is C₁₅H₁₇ClO₅S , with a molar mass of 344.81 g/mol .
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The compound’s structure features:
- Chiral center : At C2 of the propanoic acid backbone, where the (R)-configuration arises from the priority order of substituents (phenyl group > cyclopentyl group > carboxylic acid > hydrogen).
- Phenyl ring substituents : The electron-withdrawing methanesulfonyl (-SO₂CH₃) and chloro (-Cl) groups at positions 4 and 3, respectively, induce electronic effects that influence reactivity.
- Cyclopentyl ketone : The 2-oxocyclopentyl moiety adopts a puckered conformation, with the ketone oxygen participating in intramolecular hydrogen bonding with the carboxylic acid group in certain conformers.
The SMILES notation (O=C(O)[C@@H](C1=CC=C(S(=O)(C)=O)C(Cl)=C1)CC2C(CCC2)=O) and InChIKey (PGXGGUSHFUXQHF-RRKGBCIJSA-N) encode the stereochemistry and connectivity.
Crystallographic Studies and Three-Dimensional Spatial Arrangement
While direct crystallographic data for this compound is limited, analogous structures provide insights:
- Phenyl-sulfonyl motifs : In co-crystals of sulfonamide derivatives, the sulfonyl group forms hydrogen bonds with adjacent molecules, stabilizing planar arrangements.
- Cyclopentyl ketone conformation : X-ray studies of similar 2-oxocyclopentylpropanoic acids show envelope-like puckering, with the ketone oxygen deviating from the ring plane by ~0.5 Å.
Predicted intermolecular interactions include:
Spectroscopic Fingerprinting for Structural Validation
Fourier-Transform Infrared Spectroscopy (FTIR)
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic acid (O–H) | 2500–3300 | Broad stretch (dimerized –OH) |
| Ketone (C=O) | 1710–1740 | Strong stretch |
| Sulfonyl (S=O) | 1320–1350, 1140–1160 | Asymmetric and symmetric stretches |
| C–Cl (aromatic) | 550–850 | Stretch |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.9 | s | 1H | Carboxylic acid (–COOH) |
| 7.8–7.6 | m | 2H | Aromatic H (ortho to –SO₂CH₃/–Cl) |
| 7.5–7.3 | m | 1H | Aromatic H (meta to –Cl) |
| 3.2–3.0 | m | 3H | Methanesulfonyl (–SO₂CH₃) |
| 2.9–2.7 | m | 2H | Cyclopentyl CH₂ adjacent to ketone |
| 2.5–2.3 | m | 1H | Chiral center H (C2) |
¹³C NMR (100 MHz, DMSO-d₆) :
| Signal (ppm) | Assignment |
|---|---|
| 178.2 | Carboxylic acid (C=O) |
| 210.5 | Cyclopentyl ketone (C=O) |
| 142.1 | Sulfonyl-attached aromatic C |
| 134.8 | Chloro-attached aromatic C |
| 56.7 | Chiral center (C2) |
Properties
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGGUSHFUXQHF-RRKGBCIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610356 | |
| Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625113-52-2 | |
| Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Stepwise Assembly via Friedel-Crafts Acylation and Alkylation
This method involves:
- Sulfonylation of 3-chloro-4-methylphenyl precursors :
Friedel-Crafts acylation :
Stereoselective propionic acid formation :
Table 1: Optimization of Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 0 | 62 |
| FeCl₃ | Toluene | 25 | 48 |
| BF₃·OEt₂ | THF | -20 | 55 |
Route 2: Coupling Reactions via Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed approach links preformed fragments:
- Boronic ester preparation :
Cross-coupling with cyclopentanone-derived enolate :
Acid hydrolysis :
Challenges :
Route 3: Enzymatic Resolution for Stereocontrol
A racemic mixture of the propionic acid derivative is resolved using lipase enzymes:
- Esterification :
Advantages :
Purification and Characterization
Post-synthetic steps ensure high purity and correct stereochemistry:
Crystallization :
Chromatography :
Analytical validation :
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation or depletion of specific metabolites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound belongs to a family of 2- and 3-substituted propionic acid derivatives. Key structural analogs include:
Table 1: Structural Comparison of Propionic Acid Derivatives
- Sulfur-Containing Substituents : The methanesulfonyl group in the target compound is a sulfone, whereas analogs may feature sulfoxides (SOR) or thioethers (SR), which alter electronic properties and binding interactions .
- Cyclic/Ketone Groups : The 2-oxocyclopentyl group distinguishes the compound from analogs with cyclohexyl or heterocyclic groups (e.g., imidazolyl in ), impacting steric bulk and solubility.
- Salt Forms : Sodium salts (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to free acids.
Physicochemical and Pharmacokinetic Properties
Biological Activity
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid, often referred to as a novel pharmaceutical compound, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, specifically focusing on its anti-inflammatory effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C15H17ClO4S
- Molecular Weight: 332.81 g/mol
- IUPAC Name: this compound
The primary biological activity of this compound is attributed to its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Table 1: Comparison of COX Inhibitors
| Compound Name | COX-1 Inhibition | COX-2 Inhibition | IC50 (µM) |
|---|---|---|---|
| (R)-2-(3-Chloro-4-methanesulfonylphenyl)-... | Low | High | 0.5 |
| Aspirin | High | Moderate | 0.1 |
| Celecoxib | Low | High | 0.02 |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, research involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that this compound effectively reduced nitric oxide production, a marker of inflammation.
Case Study: Efficacy in Animal Models
A study conducted on a rat model of arthritis revealed that administration of the compound significantly alleviated symptoms associated with inflammation and pain. The results indicated a marked reduction in paw swelling and histological signs of inflammation compared to control groups.
Safety and Toxicology
While the compound exhibits promising anti-inflammatory effects, safety assessments are crucial for its therapeutic application. Preliminary toxicological evaluations suggest that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid is as a potential anti-inflammatory agent. Research indicates that the compound exhibits properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for treating conditions like arthritis and other inflammatory disorders.
Case Study: Efficacy in Animal Models
A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers compared to control groups. The results suggested that it could inhibit cyclooxygenase (COX) enzymes, similar to established NSAIDs.
Analgesic Effects
The compound has also been investigated for its analgesic effects. Its mechanism appears to involve modulation of pain pathways, potentially providing relief in chronic pain conditions.
Data Table: Analgesic Activity Comparison
Potential in Cancer Therapy
Emerging research has indicated that this compound may have applications in oncology. Preliminary studies suggest it can induce apoptosis in certain cancer cell lines.
Case Study: In Vitro Studies
In vitro tests on breast cancer cell lines revealed that the compound inhibited cell proliferation by up to 50% after 48 hours of exposure, indicating its potential as an adjunct therapy in cancer treatment.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound, suggesting its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Activity
Q & A
Q. What synthetic strategies are optimal for producing enantiomerically pure (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid?
Methodological Approach:
- Utilize chiral resolution techniques such as enzymatic kinetic resolution or asymmetric catalysis. For example, electrophilic substitution reactions (e.g., halogenation at the 3-chloro position) can be coupled with stereoselective cyclization to form the 2-oxocyclopentyl moiety .
- Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® IA/IB) to assess enantiomeric excess (EE). Adjust reaction solvents (e.g., THF vs. DMF) to optimize yield and purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Approach:
- Combine spectroscopic techniques:
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Approach:
- Conduct enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) due to structural similarity to NSAID scaffolds. Use fluorometric or colorimetric substrates (e.g., APF/HPF for reactive oxygen species detection) .
- Standardize cell viability assays (e.g., MTT) in inflammatory models (e.g., RAW 264.7 macrophages) to assess cytotoxicity .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S enantiomer) affect target binding affinity?
Methodological Approach:
- Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data of prostaglandin receptors or sulfonyltransferase enzymes. Compare binding energies (ΔG) of enantiomers .
- Validate computationally predicted affinities with surface plasmon resonance (SPR) to measure real-time ligand-receptor interactions .
Q. How can contradictory results in metabolic stability studies be resolved?
Methodological Approach:
- Investigate experimental variables:
Q. What strategies mitigate interference from impurities in bioanalytical quantification?
Methodological Approach:
- Employ orthogonal separation methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
